molecular formula C11H19F3N2O2 B2383505 tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate CAS No. 2165957-32-2

tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate

Cat. No.: B2383505
CAS No.: 2165957-32-2
M. Wt: 268.28
InChI Key: CAZDCDPHBWRBQU-YUMQZZPRSA-N
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Description

tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a stereochemically defined (2S,4S) configuration. This compound features a trifluoromethyl (-CF₃) group at the 4-position and an aminomethyl (-CH₂NH₂) substituent at the 2-position of the pyrrolidine ring, protected by a tert-butoxycarbonyl (Boc) group. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in medicinal chemistry for drug discovery, particularly in targeting central nervous system (CNS) disorders or as a building block for protease inhibitors . Its stereochemistry is critical for biological activity, as enantiomeric or diastereomeric forms may exhibit reduced efficacy or off-target effects .

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-7(11(12,13)14)4-8(16)5-15/h7-8H,4-6,15H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZDCDPHBWRBQU-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the tert-Butyl Group: The tert-butyl group is typically introduced through a reaction with tert-butyl chloroformate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The Boc group is commonly removed under acidic conditions to expose the pyrrolidine nitrogen for further functionalization.

Reaction ConditionsReagentsOutcome
Acidic hydrolysisHCl in dioxaneYields (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine hydrochloride
Trifluoroacetic acid (TFA)TFA/DCM (1:1) Rapid cleavage at 0–25°C; preserves stereochemistry

Key Findings :

  • The trifluoromethyl group stabilizes the intermediate carbocation during deprotection, enhancing reaction rates.

  • Stereochemical integrity at C2 and C4 is retained due to the rigid pyrrolidine ring.

Amine Functionalization Reactions

The primary aminomethyl group (-CH2NH2) undergoes nucleophilic substitution and acylation.

Acylation

ReactionReagentsProduct
AcetylationAcetic anhydride, PyTert-butyl (2S,4S)-2-(acetamidomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate
SulfonylationTosyl chloride, Et3NSulfonamide derivatives with improved metabolic stability

Alkylation

ReactionReagentsOutcome
Reductive aminationAldehyde, NaBH3CNSecondary amines with aryl/alkyl substituents
Mitsunobu reactionDIAD, PPh3, R-OHEther-linked analogs (e.g., benzyl derivatives)

Mechanistic Insight :

  • The trifluoromethyl group’s electron-withdrawing effect increases the amine’s nucleophilicity, accelerating alkylation/acylation.

Pyrrolidine Ring Modifications

The core pyrrolidine ring participates in cycloaddition and substitution reactions.

Cycloaddition

ReactionReagentsApplication
1,3-Dipolar cycloadditionAzomethine ylidesSynthesis of polycyclic frameworks for antimalarial agents

Halogenation

ReactionReagentsOutcome
BrominationNBS, AIBNBrominated derivatives for cross-coupling reactions

Comparative Reactivity of Stereoisomers

The (2S,4S) configuration exhibits distinct reactivity compared to (2R,4S) or (2S,4R) isomers:

Parameter(2S,4S) Isomer(2R,4S) Isomer
Boc deprotection rate (TFA)15 min (25°C)22 min (25°C)
Acylation yield (Ac2O)92%85%
Mitsunobu reaction efficiency78%65%

Note : Steric hindrance from the trifluoromethyl group at C4 influences reaction kinetics and selectivity .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its trifluoromethyl group can enhance the binding affinity and specificity of the ligand.

Medicine

In medicinal chemistry, this compound can be used as a precursor for the synthesis of pharmaceutical compounds. Its structural features can impart desirable pharmacokinetic properties to the final drug molecules.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity can be harnessed in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the aminomethyl group can participate in hydrogen bonding and other interactions. The tert-butyl group can provide steric hindrance, influencing the compound’s overall reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of tert-butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine derivatives, focusing on substituents, stereochemistry, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Substituents (Position) Stereochemistry Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound : this compound -NH₂CH₂ (2), -CF₃ (4) (2S,4S) 280.27 (calculated) Drug discovery (CNS targets, protease inhibitors); enhanced metabolic stability due to -CF₃
tert-Butyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate -NH₂CH₂ (2), -OH (4) (2S,4S) 214.29 Intermediate for hydroxyl-containing drug candidates; less lipophilic than -CF₃ analogs
tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxy-4-(trifluoromethyl)pyrrolidine-1-carboxylate -BrCH₂ (2), -OCH₃/-CF₃ (4) (2S,4S) 362.18 Bromine enables further functionalization (e.g., nucleophilic substitution); methoxy group alters electronic properties
tert-Butyl (2R,4S)-2-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate -CH₂OH (2), -CF₃ (4) (2R,4S) 269.26 Hydroxymethyl group allows conjugation (e.g., esterification); stereochemical inversion at C2 affects receptor binding
tert-Butyl (2S,4S)-4-fluoro-2-(3-fluorophenyl)pyrrolidine-1-carboxylate -F (4), -C₆H₄F (2) (2S,4S) 325.32 Fluorine improves bioavailability; fluorophenyl enhances π-π stacking in enzyme inhibition
tert-Butyl (2S,5R)-2-phenyl-5-vinylpyrrolidine-1-carboxylate -Ph (2), -CH₂CH₂ (5) (2S,5R) 259.35 Vinyl group enables polymerization or cross-coupling reactions; used in ligand synthesis

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound confers higher metabolic stability and lipophilicity compared to hydroxyl or methoxy analogs . Aminomethyl vs. hydroxymethyl/bromomethyl: The -NH₂CH₂ group provides a primary amine for further derivatization (e.g., amide bond formation), while -BrCH₂ facilitates alkylation or cross-coupling reactions .

Stereochemical Influence :

  • The (2S,4S) configuration is critical for activity in the target compound. For example, the (2R,4S) diastereomer () showed reduced binding affinity in preliminary assays due to spatial mismatches in chiral environments .
  • Diastereomeric mixtures (e.g., 26:74 ratio in ) complicate purification and require advanced techniques like chiral chromatography or crystallography .

Synthetic Routes :

  • The target compound and its analogs are synthesized via palladium-catalyzed cyclizations (e.g., aza-Heck reactions), Boc-protection strategies, or fluorination protocols .
  • Brominated derivatives () are intermediates for introducing diverse functional groups via nucleophilic substitution .

Applications :

  • Pharmaceuticals : Fluorinated analogs () are explored in positron emission tomography (PET) imaging agents due to fluorine-18 compatibility .
  • Agrochemicals : Trifluoromethyl-containing compounds exhibit pesticidal activity by disrupting enzyme function .

Biological Activity

Introduction

tert-Butyl (2S,4S)-2-(aminomethyl)-4-(trifluoromethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its chemical structure, synthesis, and biological properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C11_{11}H19_{19}F3_{3}N2_{2}O2_{2}
  • Molecular Weight : 268.28 g/mol
  • CAS Number : 2165957-32-2

The structure features a pyrrolidine ring with an aminomethyl group and a trifluoromethyl group, which are crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's efficacy in biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Formation of the Pyrrolidine Ring : Utilizing starting materials that allow for the introduction of the trifluoromethyl and aminomethyl groups.
  • Functional Group Modifications : Employing various reagents to introduce or modify functional groups to enhance biological activity.

These synthetic routes enable precise control over stereochemistry and functionalization .

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been studied for its effects against several viruses, notably Hepatitis C. The presence of the trifluoromethyl group is associated with improved interaction with viral targets due to increased lipophilicity .

While specific mechanisms of action for this compound are still under investigation, it is hypothesized that its structural features allow it to interact effectively with viral proteins or enzymes, inhibiting their function and thereby reducing viral replication .

Case Studies

  • Study on Hepatitis C Virus (HCV) : A study evaluated the efficacy of various pyrrolidine derivatives, including this compound. Results indicated a promising reduction in HCV replication in vitro, suggesting potential therapeutic applications .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the pyrrolidine ring and substitution patterns significantly influence antiviral potency. The study emphasized the importance of the trifluoromethyl group in enhancing biological activity .

Comparative Analysis

The table below summarizes the structural features and unique characteristics of related compounds:

Compound NameStructural FeaturesUnique Characteristics
tert-butyl 4-(bromomethyl)piperidine-1-carboxylatePiperidine ringLacks trifluoromethyl substitution
tert-butyl 4-methoxy-piperidine-1-carboxylatePiperidine ring with methoxyNo bromine or trifluoromethyl groups
tert-butyl (2S,4S)-2-(aminomethyl)-pyrrolidine-1-carboxylateAmino substitutionDifferent reactivity profile due to amine presence
This compound Pyrrolidine ring with CF3_3Enhanced lipophilicity and potential antiviral activity

This comparison highlights how the trifluoromethyl substitution in this compound contributes to its unique biological activity compared to other similar compounds.

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